

# Application Notes and Protocols: Preparation of K<sub>Ni</sub>F<sub>3</sub> Electrodes for Supercapacitors

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## Compound of Interest

Compound Name: Nickel potassium fluoride

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## Introduction

Potassium nickel fluoride (K<sub>Ni</sub>F<sub>3</sub>), a perovskite-structured material, has garnered significant interest as a promising electrode material for supercapacitors. Its advantages include high theoretical specific capacitance, cost-effectiveness, and environmental friendliness.<sup>[1]</sup> The unique crystal structure of K<sub>Ni</sub>F<sub>3</sub> facilitates three-dimensional ion diffusion, which can lead to high ionic conductivity.<sup>[1]</sup> This document provides detailed protocols for the synthesis of K<sub>Ni</sub>F<sub>3</sub> powder and the subsequent fabrication of electrodes for supercapacitor applications. It also summarizes the key electrochemical performance metrics reported for K<sub>Ni</sub>F<sub>3</sub>-based supercapacitors.

## Experimental Protocols

### Synthesis of K<sub>Ni</sub>F<sub>3</sub> Powder

Two primary methods for the synthesis of K<sub>Ni</sub>F<sub>3</sub> are presented here: the solvothermal method and the mechanochemical method.

#### 1.1 Solvothermal Synthesis of K<sub>Ni</sub>F<sub>3</sub>

This method involves a chemical reaction in a closed vessel at elevated temperatures and pressures.

- Materials:
  - Potassium fluoride (KF)
  - Nickel chloride ( $\text{NiCl}_2$ ) or Nickel fluoride ( $\text{NiF}_2$ )[2]
  - Distilled water
  - Ethanol
- Equipment:
  - Teflon-lined stainless steel autoclave
  - Magnetic stirrer
  - Oven
  - Centrifuge
  - Filtration apparatus
- Protocol:
  - Dissolve potassium fluoride (KF) in a minimal amount of distilled water (e.g., 4-5 mL).[2][3]
  - In a separate beaker, dissolve nickel chloride ( $\text{NiCl}_2$ ) in ethanol (e.g., 40 mL).[2][3]
  - Mix the two solutions together in the Teflon liner of the autoclave.[2][3]
  - Seal the autoclave and heat it to  $185^\circ\text{C}$  for 16 hours.[2][3]
  - After the reaction, allow the autoclave to cool down to room temperature naturally.
  - Filter the resulting precipitate and wash it multiple times, first with pure ethanol and then with a mixture of ethanol and water (80/20 v/v).[3]
  - Dry the final  $\text{KNiF}_3$  powder in an oven at a suitable temperature (e.g.,  $80^\circ\text{C}$ ) for several hours.

## 1.2 Mechanochemical Synthesis of $\text{KNiF}_3$

This is a solvent-free method that utilizes mechanical energy to induce chemical reactions.<sup>[4]</sup>

- Materials:
  - Potassium fluoride (KF)
  - Nickel fluoride ( $\text{NiF}_2$ )
- Equipment:
  - High-energy ball mill
  - Milling jars and balls (e.g., zirconia)
- Protocol:
  - Place stoichiometric amounts of KF and  $\text{NiF}_2$  powders into the milling jar along with the milling balls.
  - Seal the jar to prevent contamination.
  - Mill the mixture at a constant rotational speed for a specific duration. A milling time of 6 hours has been shown to be effective for the formation of the desired  $\text{KNiF}_3$  crystalline phase.<sup>[2][4]</sup> Shorter milling times (e.g., 3 hours) may result in a higher yield of  $\text{KNiF}_3$ , while longer times (e.g., 12 hours) can lead to the formation of impurity phases like  $\text{K}_2\text{NiF}_4$ .<sup>[3]</sup>
  - After milling, collect the resulting  $\text{KNiF}_3$  powder from the jar.

## Fabrication of $\text{KNiF}_3$ Electrodes

The synthesized  $\text{KNiF}_3$  powder is used to create a working electrode for electrochemical testing.

- Materials:
  - $\text{KNiF}_3$  powder (active material)

- Carbon black or acetylene black (conductive agent)
- Polyvinylidene fluoride (PVDF) (binder)
- N-methyl-2-pyrrolidone (NMP) (solvent)
- Nickel foam or carbon cloth (current collector)
- Equipment:
  - Mortar and pestle or planetary mixer
  - Doctor blade or brush
  - Vacuum oven
  - Hydraulic press
- Protocol:
  - Prepare a homogeneous slurry by mixing the K<sub>NiF</sub>3 active material, carbon black, and PVDF binder in a typical weight ratio of 80:10:10.
  - Add a few drops of NMP solvent to the mixture and grind it thoroughly until a uniform slurry is formed.
  - Coat the prepared slurry onto a piece of pre-cleaned nickel foam or carbon cloth, which acts as the current collector.
  - Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 120°C) for several hours to remove the solvent completely.
  - After drying, press the electrode under a certain pressure (e.g., 10 MPa) to ensure good contact between the active material and the current collector.

## Data Presentation

The electrochemical performance of K<sub>NiF</sub>3-based supercapacitors can be evaluated using various techniques such as cyclic voltammetry (CV), galvanostatic charge-discharge (GCD),

and electrochemical impedance spectroscopy (EIS). The following table summarizes key performance metrics from the literature.

Material	Synthesis Method	Specific Capacitance / Capacity	Current Density / Scan Rate	Energy Density (Wh/kg)	Power Density (W/kg)	Cycling Stability	Reference
KNiF <sub>3</sub>	Solvothermal	-	-	2.4	8700	90% after 10,000 cycles	[1]
Co and Mn co-doped KNiF <sub>3</sub>	Solvothermal	211 mAh/g	1 A/g	50.2	-	-	[1]
Mn-substituted KNiF <sub>3</sub> (KNCF-0.2)	Localized Ostwald-ripening	-	-	40	-	98% after 10,000 cycles	[5]
NaCo <sub>0.2</sub> Ni <sub>0.8</sub> F <sub>3</sub> /rGO	Solvothermal	805.7 C/g	0.5 A/g	52.19	750	92% after 5000 cycles	[5]

## Mandatory Visualization

The following diagrams illustrate the experimental workflows for the preparation of KNiF<sub>3</sub> electrodes.

Caption: Experimental workflow for KNiF<sub>3</sub> electrode preparation.

Caption: Electrochemical characterization workflow.

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